molecular formula C21H18FN5O5 B11488696 Methyl 6-[(3,4-dimethoxyphenyl)carbonyl]-7-(2-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

Methyl 6-[(3,4-dimethoxyphenyl)carbonyl]-7-(2-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B11488696
M. Wt: 439.4 g/mol
InChI Key: LAVYXDITZMLMBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 6-(3,4-DIMETHOXYBENZOYL)-7-(2-FLUOROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of tetrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyrimidine ring, along with various substituents such as a dimethoxybenzoyl group and a fluorophenyl group

Preparation Methods

The synthesis of METHYL 6-(3,4-DIMETHOXYBENZOYL)-7-(2-FLUOROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Benzoyl and Fluorophenyl Groups: These groups can be introduced through substitution reactions using suitable reagents.

    Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

METHYL 6-(3,4-DIMETHOXYBENZOYL)-7-(2-FLUOROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the benzoyl and fluorophenyl groups, using suitable nucleophiles or electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and can be studied for its effects on various biological systems.

    Industry: It can be used in the development of new materials or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of METHYL 6-(3,4-DIMETHOXYBENZOYL)-7-(2-FLUOROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to METHYL 6-(3,4-DIMETHOXYBENZOYL)-7-(2-FLUOROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE include other tetrazolo[1,5-a]pyrimidines with different substituents. These compounds may have similar chemical properties but differ in their biological activity and potential applications. The uniqueness of METHYL 6-(3,4-DIMETHOXYBENZOYL)-7-(2-FLUOROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H18FN5O5

Molecular Weight

439.4 g/mol

IUPAC Name

methyl 6-(3,4-dimethoxybenzoyl)-7-(2-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

InChI

InChI=1S/C21H18FN5O5/c1-30-14-9-8-11(10-15(14)31-2)19(28)16-17(20(29)32-3)23-21-24-25-26-27(21)18(16)12-6-4-5-7-13(12)22/h4-10,18H,1-3H3,(H,23,24,26)

InChI Key

LAVYXDITZMLMBT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=C(NC3=NN=NN3C2C4=CC=CC=C4F)C(=O)OC)OC

Origin of Product

United States

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